5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester
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Overview
Description
5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is a derivative of thiadiazole . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves several steps . For instance, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid on the 1H NMR spectra possessed the following characteristic signals: The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm .Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives can lead to a variety of products . For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate led to hydrazinolysis of the ester group without cleavage of the 1,2,3-thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by various factors . For example, the lipophilicity of nipecotic acid was improved by attaching some lipophilic anchors like thiadiazole and substituted aryl acid derivatives .Mechanism of Action
Target of Action
Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
For instance, some thiadiazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Pharmacokinetics
The compound has a predicted density of 1306±006 g/cm3 , which may influence its distribution and bioavailability in the body.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s plausible that it may lead to the inhibition or death of certain bacteria.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and therefore the bioavailability of the compound . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-phenylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-9(15-12-11-8)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNHAAAKQDMAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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